Mecoprop
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGYJSOUMFZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3, Array | |
| Record name | MECOPROP | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19095-88-6 (hydrochloride salt), 1929-86-8 (potassium salt), 37107-00-9 (ammonium salt) | |
| Record name | Mecoprop [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9024194 | |
| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024194 | |
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Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mecoprop appears as colorless crystals. Corrosive to metals. Used as an herbicide., Colorless to brown solid; [ICSC] Tan powder with lumps; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALLINE POWDER. | |
| Record name | MECOPROP | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Mecoprop | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility of its salts in water: diethanolamine 580, dimethyalmine 660 (all in g/L, 20 °C) /Mecoprop salts/, In water, 880 mg/L at 25 °C, Insoluble in water, In acetone, diethyl ether, ethanol > 1000; ethyl acetate 825; chloroform: 339 (all in g/kg, 20 °C), Soluble in alcohol, acetone, ether, Solubility in water, g/100ml at 25 °C: 0.07 | |
| Record name | Mecoprop | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.28 g/cm³ | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.0000023 [mmHg], 1.6 mPa (1.2X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 22.5 °C: 0.08 | |
| Record name | Mecoprop | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Mecoprop | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless crystals, Solid | |
CAS No. |
93-65-2, 7085-19-0 | |
| Record name | MECOPROP | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Mecoprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-65-2 | |
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| Record name | Mecoprop [BSI:ISO] | |
| Source | ChemIDplus | |
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| Record name | MECOPROP | |
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| Record name | Propanoic acid, 2-(4-chloro-2-methylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |
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| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.624 | |
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| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.060 | |
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| Record name | MECOPROP | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Mecoprop | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
93-95 °C, MP: 93-94 °C, 94 °C | |
| Record name | Mecoprop | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MECOPROP | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Mechanism of Action and Physiological Effects of Mecoprop
Molecular and Cellular Interactions
Auxin Mimicry and Plant Hormone Analogues
Mecoprop acts as a synthetic auxin, imitating the natural plant hormone indole-3-acetic acid (IAA). youtube.comresearchgate.netnih.govwordpress.comwikipedia.org This mimicry allows this compound to interact with the plant's auxin signaling pathways. youtube.com Auxin is crucial for regulating various aspects of plant growth and development, including cell division, elongation, and root development. wordpress.comresearchgate.net By mimicking auxin, this compound disrupts the delicate balance of these processes. chemicalwarehouse.comyoutube.comresearchgate.net
Binding to TIR1-IAA7 Auxin Receptors
A key aspect of this compound's mechanism is its interaction with auxin receptors. Research indicates that This compound-P (B95672), the herbicidally active enantiomer of this compound, binds to the TIR1-IAA7 (Transport Inhibitor Response1- Auxin-Responsive Protein IAA7) receptor complex. oekotoxzentrum.chresearchgate.netnih.govresearchgate.net This binding is a critical step in the auxin signaling pathway. nih.govwikipedia.org When auxin, or a synthetic auxin like this compound, binds to the TIR1/AFB proteins, it acts as a "molecular glue," facilitating the binding of these receptors to Aux/IAA proteins. wikipedia.org This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA transcriptional repressors. nih.govwikipedia.orgcore.ac.uk The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-regulated genes, leading to altered plant growth. wikipedia.orgcore.ac.uk Studies have shown that the R enantiomer of this compound has a stronger binding affinity for TIR1-IAA7 compared to the S enantiomer. nih.govresearchgate.net
Disruption of Plant Cell Division
This compound, like other phenoxy herbicides, disrupts normal cell division in susceptible plants. beyondpesticides.orgalberta.ca This disruption is a consequence of the uncontrolled growth signals triggered by this compound's auxin mimicry. chemicalwarehouse.comalberta.ca The abnormal and unregulated cell division contributes to the distorted growth patterns observed in affected plants. chemicalwarehouse.comalberta.ca While the precise mechanisms by which synthetic auxins interfere with cell division are complex, they are known to affect protein synthesis and normal cell division processes. alberta.caucanr.edu
Inhibition of Acetyl-CoA Carboxylase (ACCase)
While this compound is primarily known as a synthetic auxin herbicide, some sources suggest a potential interaction with Acetyl-CoA Carboxylase (ACCase). ontosight.ai However, ACCase inhibitors are typically a distinct group of herbicides (Group 1 or A) that primarily target grasses by inhibiting an enzyme essential for fatty acid biosynthesis and cell membrane synthesis. ucanr.edugcsaa.orgucanr.eduscielo.br Synthetic auxins like this compound belong to a different herbicide group (Group 4 or O) with a primary mode of action related to auxin mimicry. alberta.cagcsaa.orgucanr.edu The major mechanism of this compound involves disrupting auxin signaling pathways, not directly inhibiting ACCase. chemicalwarehouse.comontosight.aioekotoxzentrum.chyoutube.comresearchgate.netnih.govwordpress.comwikipedia.orgresearchgate.netnih.govresearchgate.netwikipedia.orgcore.ac.ukucanr.edu
Physiological Manifestations in Dicotyledonous Plants
This compound is a selective herbicide, primarily affecting dicotyledonous plants while leaving monocotyledonous plants like cereals and grasses relatively unharmed. chemicalwarehouse.comontosight.aioekotoxzentrum.chwikipedia.orgresearchgate.netnih.gov This selectivity is attributed to differences in how monocots and dicots respond to excessive auxin levels and potentially differences in metabolism or translocation. wordpress.comresearchgate.netnih.gov
Root and Shoot Growth Inhibition
Research findings highlight the differential sensitivity of dicotyledonous plants to this compound. A microcosm study exposing various macrophyte species to this compound-P showed that dicotyledonous species were sensitive, with varying EC50 values (the effective concentration causing a 50% reduction in growth). researchgate.net For example, Ranunculus aquatilis showed an EC50 of 46.9 µg/L, while Ludwigia repens had an EC50 of 656.4 µg/L. researchgate.net
Here is a table summarizing some research findings on the sensitivity of dicotyledonous macrophyte species to this compound-P:
| Species | EC50 (µg/L this compound-P) |
| Ranunculus aquatilis | 46.9 |
| Ludwigia repens | 656.4 |
| (Other sensitive species) | (Varying values) |
Note: This table presents data from a specific microcosm study and the EC50 values are indicative of sensitivity under the study conditions. researchgate.net
The disruption of normal growth patterns, coupled with the inhibition of root and shoot development, ultimately leads to the decline and death of susceptible dicotyledonous weeds. chemicalwarehouse.comresearchgate.net
Epinasty of Stems and Leaves
One of the characteristic symptoms of this compound exposure is epinasty, which is the downward bending and twisting of stems and leaves oekotoxzentrum.chwfduk.orgwvu.eduuwyo.eduncsu.edu. This abnormal curvature is a result of uncontrolled, excessive growth in certain plant tissues, often linked to an auxin-induced stimulation of ethylene (B1197577) production ucanr.edu. Symptoms such as cupping and curling of leaves and stems can appear within hours of exposure wvu.eduncsu.edubayer.us.
Chloroplast Damage and Leaf Chlorosis
This compound can cause severe damage to chloroplasts, the organelles responsible for photosynthesis oekotoxzentrum.chwfduk.org. This damage leads to leaf chlorosis, characterized by a loss of green color and yellowing of the leaf tissue oekotoxzentrum.chwfduk.orgncsu.edualbertacanola.comgov.ab.capurdue.edu. Chlorosis can progress from new growth to older tissue ncsu.edu. In severe cases, leaves may appear almost transparent albertacanola.com.
Altered Stomatal Function and Water Consumption
Exposure to this compound can alter stomatal function, leading to reduced water consumption by the plant oekotoxzentrum.chwfduk.org. Stomata are pores on the leaf surface that regulate gas exchange, including the uptake of carbon dioxide and the release of water vapor gov.ab.ca. Changes in stomatal behavior can impact the plant's ability to regulate water balance and perform photosynthesis effectively nih.gov.
Photosynthesis Inhibition and CO2 Assimilation Alteration
This compound inhibits photosynthesis and alters CO2 assimilation oekotoxzentrum.chwfduk.org. Photosynthesis is the process by which plants convert light energy into chemical energy in the form of organic compounds, using carbon dioxide and water gov.ab.capurdue.educolostate.edu. The disruption of chloroplast function and altered stomatal activity contribute to a reduced rate of carbon dioxide uptake and its subsequent assimilation into sugars oekotoxzentrum.chwfduk.orgnih.gov.
Environmental Fate and Transport of Mecoprop
Sorption and Mobility in Soil and Groundwater
Mecoprop is generally considered to have low sorption to soil and sediment, leading to relatively high mobility in soil pore water and groundwater. service.gov.ukgeoscienceworld.orgresearchgate.net This characteristic is particularly relevant for its potential to leach into groundwater. service.gov.ukorst.eduresearchgate.net
Adsorption Characteristics and Koc Values
The adsorption of this compound to soils is typically low due to its high polarity and negative charge under neutral pH conditions. service.gov.ukresearchgate.net The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to quantify the degree of sorption of organic compounds in soil. service.gov.uk Reported Koc values for this compound vary, with some studies indicating values suggesting very high mobility. nih.gov For instance, Koc values have been reported in ranges such as 5-43 and 20.1-42.9, although some studies have found higher values (e.g., 135-167) in specific soil types with low pH and high organic matter content. nih.govoekotoxzentrum.ch Another dataset reported Koc values for This compound-P (B95672) ranging from 12 to 169 across a range of pH and organic matter contents. oekotoxzentrum.ch
| Soil Type / Conditions | pH Range | Organic Matter (%) | Koc Range (mL/g) | Source |
| Sandy soils | 4.3-4.4 | 3.6-5.6 | 135-167 | oekotoxzentrum.ch |
| Various soil types | 5.6-7.6 | 0.8-5.9 | 20.1-42.9 | oekotoxzentrum.ch |
| Three soils | 5.7-7.3 | 5.0-6.4 | 12-34 | oekotoxzentrum.ch |
| Various soils (batch equilibrium studies) | 3.87-7.78 | 3.68-82.9 g/kg | 12-169 | oekotoxzentrum.ch |
| Three Danish agricultural soils (sandy loam, sand) | 6.6-6.9 | Not specified | 5.3-13.3 | nih.gov |
Empirical estimates for Koc can be derived from equations using the octanol-water partition coefficient (Kow) or aqueous solubility. service.gov.uk this compound, with a Kow of 0.1, is considered weakly sorbed. service.gov.uk
Influence of Soil Organic Matter Content on Sorption
This compound sorption is primarily related to the humus content of the soil. service.gov.uk Studies have shown a positive correlation between this compound sorption and the organic matter content of soils. researchgate.netnih.gov However, some research suggests that the influence of organic matter content on biodegradation rates might not be significant within a certain range of organic matter content (e.g., 4% to 12%). service.gov.uk The interaction of the carboxylic group of this compound with negatively charged clay surfaces and organic matter via metal ion bridges, as well as partitioning via lipophilic interactions with soil organic matter, can affect its sorption. geoscienceworld.org The origin and type of organic matter can also influence sorption. geoscienceworld.org
Stereoselective Adsorption Studies
This compound is a chiral compound, existing as (R)- and (S)-enantiomers. Studies have investigated the stereoselective adsorption of these enantiomers in soil. According to some results, the adsorption process of racemic this compound does not appear to be stereoselective. oekotoxzentrum.chtandfonline.com The corresponding enantiomeric forms, R and S, were adsorbed at the same ratio on calcareous soils. tandfonline.com
Leaching Potential to Groundwater
Due to its water solubility and low sorption, this compound has a relatively high potential for leaching to groundwater. service.gov.ukorst.eduresearchgate.netmdpi.com It is readily transported through soil pore water and groundwater. geoscienceworld.org this compound is frequently detected in groundwater and is considered an indicator of pollution, particularly from sources like landfill leachate. service.gov.ukgeoscienceworld.orgresearchgate.netresearchgate.net Concentrations in groundwater affected by agricultural use are typically expected to be less than 1 µg/l, although elevated concentrations have been observed in groundwater plumes down-gradient of landfills. service.gov.ukgeoscienceworld.org Studies have shown that a significant percentage of applied this compound can leach with water. rivm.nl The GUS leaching potential index for this compound is calculated to be 2.29, indicating a transition state regarding its leaching potential. herts.ac.uk
Degradation Pathways and Kinetics
Biodegradation is considered the only significant destructive attenuation mechanism for this compound in the subsurface environment. service.gov.ukgeoscienceworld.org
Aerobic Biodegradation in Soil and Water Systems
Aerobic biodegradation of this compound is commonly observed, particularly in topsoil. service.gov.ukgeoscienceworld.org However, the rate of degradation decreases significantly with increasing depth in the soil profile, especially below 1 meter. service.gov.ukgeoscienceworld.org Degradation of low concentration "diffuse" sources is often rapid in shallow aerobic soils, while higher concentration "point sources" may be less amenable to biodegradation, particularly below the topsoil. service.gov.uk
Reported half-lives for this compound in aerobic topsoil are typically less than 25 days, although slower degradation can occur under certain conditions. geoscienceworld.orgresearchgate.net Factors influencing degradation rates in soil include soil moisture content, temperature, and depth. service.gov.ukgeoscienceworld.org In moist soil, degradation rates are generally higher compared to dry or flooded soil. service.gov.uk
Biodegradation of this compound has also been observed in some aerobic aquifer systems, but the rate and extent can vary significantly between sites. service.gov.ukgeoscienceworld.org Some studies have reported no this compound degradation over extended periods in aerobic aquifers. service.gov.ukgeoscienceworld.org The potential degradation pathways of this compound under aerobic conditions include the formation of 4-chloro-2-methylphenol (B52076). researchgate.net
The aerobic biodegradation of this compound can be stereoselective, with the (S)-enantiomer often degrading at a faster rate than the (R)-enantiomer in soil and water under aerobic conditions. mdpi.comnih.govresearchgate.net Laboratory experiments have shown different degradation rates for the (S)- and (R)-enantiomers under aerobic conditions, with (S)-mecoprop degrading faster than (R)-mecoprop. nih.gov
| Enantiomer | Conditions | Kinetics | Degradation Rate (mg l⁻¹ day⁻¹) | Source |
| (S)-mecoprop | Aerobic | Zero-order | 1.90 | nih.gov |
| (R)-mecoprop | Aerobic | Zero-order | 1.32 | nih.gov |
The degradation kinetics can also be influenced by the initial concentration of this compound. researchgate.net While some studies suggest first-order kinetics at lower concentrations, others indicate that models incorporating biomass growth may be more appropriate, especially in environments not previously exposed to this compound. service.gov.uk
Mineralization to Carbon Dioxide
This compound can undergo mineralization, a process where microorganisms transform the compound into inorganic end-products, such as carbon dioxide, water, and chloride ions. service.gov.uk Studies using 14C-labelled this compound have demonstrated its mineralization in various environmental matrices. For instance, in aerobic topsoil, significant mineralization to 14CO2 has been observed. service.gov.ukmst.dk Mineralization potential has also been investigated in aquifer sediments, with varying degrees of 14CO2 recovery depending on the conditions. nih.govnih.gov
Data on this compound Mineralization Potential:
| Environment/Conditions | Mineralization (% of added 14C) | Incubation Time (days) | Source |
| Aerobic topsoil | 41% | 85 | service.gov.uk |
| Aerobic capillary zone (aquifer) | 6.6% | 312 | service.gov.uk |
| Anaerobic denitrifying aquifer | ~3% | 312 | service.gov.uk |
| Anaerobic methanogenic aquifer | ~3% | 312 | service.gov.uk |
| Anaerobic sulphate reducing aquifer | 0% | 312 | service.gov.uk |
| Aerobic wetland sediment/groundwater | 36% | 473 | nih.gov |
| Anaerobic wetland sediment/groundwater | 8-13% | 473 | nih.gov |
| Aerobic chalk (0.15-4.45 m depth) | Up to 33% | 258 | nih.gov |
Influence of Soil Depth on Degradation Rate
The rate of this compound degradation is significantly influenced by soil depth, with a general decrease in degradation rate observed with increasing depth through the soil profile. geoscienceworld.orgservice.gov.ukresearchgate.net This rapid decrease is particularly noticeable at depths greater than 1 meter below ground level. service.gov.uk Studies comparing degradation rates vertically from topsoil have shown a substantial increase in this compound half-life with depth. geoscienceworld.orgresearchgate.net For example, half-lives can increase from around 12 days in topsoil (<30 cm) to over 84 days at 70-80 cm depth. researchgate.net In subsoil samples, a lag period before rapid degradation may be observed, which is typically absent in topsoil. researchgate.net The reduced degradation at greater depths is often attributed to less favorable chemical and biological conditions for microbial activity, including lower organic matter content and potentially different microbial communities. mst.dkresearchgate.net
Role of Microbial Communities and tfdA Genes
Microbial communities play a central role in the biodegradation of this compound, utilizing it as a carbon and energy source. geoscienceworld.orgservice.gov.uk The degradation of phenoxyalkanoic acid herbicides like this compound is often initiated by enzymes encoded by tfdA genes in bacteria. researchgate.netnih.govresearchgate.net Different classes of tfdA genes exist, and studies have shown that the proliferation of specific tfdA gene classes, such as class III, is associated with this compound degradation in soil. researchgate.net While diverse tfdA genes may be present in soil, only certain classes may proliferate during this compound degradation. researchgate.net The presence and abundance of tfdA genes and this compound-degrading organisms can vary with soil depth and prior exposure to the herbicide. researchgate.netasm.org Acclimation, which can take weeks to months, appears to be important for the establishment of a this compound-degrading microbial population in previously unexposed environments. service.gov.uk
Enantioselective Degradation under Aerobic Conditions
This compound is a chiral compound, existing as two enantiomers: (R)-mecoprop and (S)-mecoprop. nih.govscispace.comdss.go.th Under aerobic conditions, the biodegradation of this compound can be enantioselective, meaning that one enantiomer is degraded preferentially over the other. nih.govscispace.comdss.go.thau.dk Studies using activated sewage sludge have shown that the (S)-enantiomer is preferentially degraded under aerobic conditions. scispace.com In aerobic microcosm experiments, both (S)- and (R)-mecoprop degraded, but at different rates, with the (S)-enantiomer showing a faster degradation rate in one study. nih.gov The enantioselective degradation can lead to changes in the enantiomeric ratio of this compound in environmental samples, which can serve as an indicator of microbial degradation. dss.go.th Different microbial communities may exhibit varying degrees of enantioselectivity under aerobic conditions. au.dk
Anaerobic Biodegradation in Subsurface Environments
Biodegradation of this compound can occur under both aerobic and anaerobic conditions, although its persistence is more frequently observed in anaerobic environments. geoscienceworld.orgservice.gov.ukresearchgate.net
Persistence under Anaerobic Conditions
This compound has been reported to be persistent under various anaerobic conditions, including sulphate-reducing and methanogenic conditions. geoscienceworld.orgservice.gov.uknih.gov In some anaerobic environments, such as groundwater pollutant plumes originating from landfills, this compound can be among the most persistent organic compounds. geoscienceworld.orgservice.gov.uk While biodegradation has been reported in some anaerobic soil and aquifer samples exhibiting nitrate-, manganese-, and iron-reducing conditions, it frequently does not occur. service.gov.uk Studies have shown little to no this compound degradation in methanogenic, sulphate-reducing, or iron-reducing microcosms. nih.gov However, some research indicates that limited anaerobic degradation and even mineralization of this compound can occur under certain anaerobic conditions, such as nitrate-reducing environments. service.gov.uknih.govnih.gov The rate and extent of anaerobic degradation can be highly variable and may require a period of acclimation. geoscienceworld.org
Enantioselective Degradation under Anaerobic Conditions
Studies have investigated the enantioselective degradation of this compound under various anaerobic conditions. In microcosm experiments using limestone acclimatized in different redox zones, no this compound biodegradation was observed under methanogenic, sulphate-reducing, or iron-reducing conditions nih.gov. However, in a nitrate-reducing microcosm, enantioselective degradation of this compound was observed nih.gov. The (R)-mecoprop enantiomer degraded with zero-order kinetics, while the (S)-mecoprop enantiomer did not degrade nih.gov. This enantioselective degradation of (R)-mecoprop under nitrate-reducing conditions has been highlighted as a new finding nih.gov.
Research on this compound degradation in soil samples from a site with historical phenoxy acid contamination also provided insights into enantioselectivity under different conditions au.dknih.gov. While aerobic degradation showed little enantioselectivity or favored the R-enantiomer at environmentally relevant concentrations, anaerobic degradation by denitrifying organisms showed S-selectivity at elevated concentrations au.dknih.gov. Studies using activated sewage sludge under aerobic conditions also demonstrated enantioselective degradation, with the (S) enantiomers being preferentially degraded scispace.com.
Stimulation of Degradation by Nitrate (B79036)
The presence of nitrate has been shown to stimulate the anaerobic degradation of this compound. In microcosm experiments, the addition of nitrate to dormant iron-reducing microcosms, where no this compound degradation was initially observed, stimulated the anaerobic degradation of (R)-mecoprop after a lag period nih.govoieau.fr. This stimulated degradation was associated with the production of 4-chloro-2-methylphenol nih.gov. However, nitrate addition did not stimulate this compound degradation in sulphate-reducing/methanogenic microcosms, as the nitrate was utilized in oxidizing sulphide nih.gov. Research also indicates that nitrate amendment can enhance the degradation of high concentrations of this compound in contaminated soil au.dknih.gov.
Hydrolysis and Photodegradation Stability
This compound is generally considered stable to hydrolysis across a range of environmental pH values nih.govwfduk.orgbeyondpesticides.orgorst.edu. It has been shown to be stable to aqueous hydrolysis at pH 5, 7, and 9 nih.gov. Studies indicate stability for extended periods at various temperatures and pH levels, suggesting that chemical hydrolysis is not a primary degradation pathway for the this compound acid itself wfduk.orgorst.eduoekotoxzentrum.ch. However, hydrolysis is likely the main mechanism for the conversion of this compound esters to the free acid in soil following the application of formulations containing the ester service.gov.uk.
Photodegradation can contribute to the dissipation of this compound, particularly in surface waters and on soil surfaces exposed to sunlight service.gov.uknih.govwfduk.orgpjoes.com. This compound absorbs UV light, suggesting the potential for direct photolysis nih.govwfduk.org. In river water exposed to sunlight, this compound showed a half-life shorter than in the dark, indicating photodegradation nih.gov. Similarly, photodegradation was observed in seawater nih.gov. Studies on soil surfaces have also shown that photodegradation can be important, especially in dry or moist soils in the initial period after exposure service.gov.uk. However, in soil and groundwater, where light penetration is limited, photodegradation is not considered a major degradation pathway service.gov.uk. The aqueous photolysis of this compound-P under artificial light has been studied, with reported half-lives indicating relatively rapid photodegradation oekotoxzentrum.ch.
Occurrence and Distribution in Environmental Compartments
This compound's mobility and persistence in certain conditions lead to its presence in various environmental compartments, including surface water, groundwater, and landfill leachate.
Surface Water Contamination
This compound is frequently detected in surface waters geoscienceworld.org. It has been identified as the second most common herbicide found in UK surface waters geoscienceworld.orglyellcollection.org. Concentrations in surface drainage from fields with normal herbicide application are typically below 100 µg/l service.gov.uk. While this compound is not expected to persist in surface waters due to processes like photodegradation and biodegradation, its presence is still a concern wfduk.org. Monitoring data has revealed this compound-P concentrations in surface waters, in some cases reaching levels up to 103 µg/L researchgate.net.
Groundwater Contamination
This compound is a frequent contaminant of groundwater and is considered a substance of concern lyellcollection.orgwfduk.org. It is the most frequently detected herbicide in UK groundwater geoscienceworld.orglyellcollection.org. Its mobility in soil contributes to its potential to leach into groundwater beyondpesticides.orgorst.edu. Concentrations in groundwater affected by agricultural use are typically expected to be less than 1 µg/l service.gov.uk. However, elevated concentrations have been observed in groundwater, particularly down-gradient of landfills service.gov.ukgeoscienceworld.org. A review of UK groundwater quality data from 1998-2003 found this compound in over 10% of sampled boreholes, with some exceeding the 0.1 µg/l drinking water standard and a maximum reported concentration of 62 µg/l service.gov.ukgeoscienceworld.org. In Ireland and the UK, this compound-P has been detected in groundwater exceeding EU drinking water standards, with observed average concentrations ranging between 0.005 and 7.96 µg/L researchgate.nettandfonline.comresearchgate.netnih.gov.
Landfill Leachate Contamination
Landfills, particularly those accepting municipal solid waste, are significant sources of this compound contamination service.gov.ukgeoscienceworld.orglyellcollection.orgmdpi.com. This compound is frequently present in landfill leachate and is considered a key indicator of pollution from municipal solid waste landfills service.gov.ukgeoscienceworld.orglyellcollection.org. It has been detected in a high percentage of landfill leachate samples at varying concentrations service.gov.ukgeoscienceworld.org. For example, this compound was found in 98% of UK leachate samples in one study, with concentrations up to 140 µg/l service.gov.ukgeoscienceworld.org. High concentrations of this compound, sometimes exceeding tens or even hundreds of thousands of µg/l, have been observed in leachate within landfills and in groundwater plumes down-gradient of landfill sites in various European countries service.gov.ukgeoscienceworld.org. The persistence of this compound under anaerobic conditions prevalent in landfill plumes contributes to its presence in leachate geoscienceworld.orglyellcollection.org.
Data Tables:
Here are some interactive data tables based on the information presented:
| Environmental Compartment | Source Type | Typical/Observed Concentration Range (µg/L) | Notes | Source(s) |
| Surface Water | Agricultural Drainage | < 100 | From fields with normal application | service.gov.uk |
| Surface Water | Various | Up to 103 | This compound-P in Canada | researchgate.net |
| Groundwater | Agricultural Use | < 1 | Expected concentrations | service.gov.uk |
| Groundwater | UK Monitoring (1998-2003) | Detected in 10.7% of boreholes | 1.6% exceeded 0.1 µg/l; Max 62 µg/l | service.gov.ukgeoscienceworld.org |
| Groundwater | Down-gradient of Landfills | Up to 3000 (UK) | Examples from specific landfill sites in UK, Denmark, Switzerland | service.gov.ukgeoscienceworld.org |
| Groundwater | UK/Ireland (this compound-P) | 0.005 - 7.96 (average range) | Exceeding EU drinking water standards | researchgate.nettandfonline.comresearchgate.netnih.gov |
| Landfill Leachate | UK Landfills | Up to 140 (mean 21.8, median 11) | In 98% of samples in one study | service.gov.ukgeoscienceworld.org |
| Landfill Leachate | Within Landfills (UK) | Up to 432,000 | Example from a specific site with historical high loading | service.gov.uk |
| Landfill Leachate | Various European Landfills | Up to 120 | Range observed | geoscienceworld.org |
| Landfill Leachate | Weaver/Gowy Catchment, UK | 0.06 - 290 | In cells | tandfonline.comresearchgate.netnih.gov |
| Degradation Process | Conditions | Enantioselectivity Observation | Notes | Source(s) |
| Biodegradation (Anaerobic) | Nitrate-reducing microcosms | (R)-mecoprop degraded, (S)-mecoprop did not | Zero-order kinetics for (R)-mecoprop degradation | nih.gov |
| Biodegradation (Anaerobic) | Iron-reducing + Nitrate added | Stimulation of (R)-mecoprop degradation | After a lag period | nih.govoieau.fr |
| Biodegradation (Anaerobic) | Sulphate/Methanogenic + Nitrate | No stimulation of degradation | Nitrate utilized in sulphide oxidation | nih.gov |
| Biodegradation (Anaerobic) | Denitrifying organisms in soil | S-selectivity observed at elevated concentrations | In contaminated subsoil | au.dknih.gov |
| Biodegradation (Aerobic) | Activated sewage sludge | (S) enantiomers preferentially degraded | Both enantiomers degraded within 7 days | scispace.com |
| Biodegradation (Aerobic) | Soil | Little enantioselectivity or R-selectivity (at nM concentrations) | Depending on microbial community and concentration | au.dknih.gov |
| Hydrolysis | Aqueous (pH 5, 7, 9) | Stable | Stable for extended periods | nih.govwfduk.orgbeyondpesticides.orgorst.edu |
| Photodegradation | River Water (Sunlight) | Observed | Shorter half-life compared to dark | nih.gov |
| Photodegradation | Seawater (Sunlight) | Observed | Shorter half-life compared to dark | nih.gov |
| Photodegradation | Soil Surface | Can be important | Especially in dry/moist soils initially | service.gov.uk |
| Photodegradation | Aqueous (Artificial Light) | Relatively rapid (this compound-P) | DT50 values reported | oekotoxzentrum.ch |
Detailed Research Findings:
Microcosm studies demonstrated that under nitrate-reducing conditions, only the (R)-enantiomer of this compound degraded, following zero-order kinetics at a rate of 0.65 mg l-1day-1, producing 4-chloro-2-methylphenol nih.gov. In contrast, aerobic conditions resulted in the degradation of both (S)- and (R)-mecoprop with zero-order kinetics at rates of 1.90 and 1.32 mg l-1day-1, respectively nih.gov.
The addition of nitrate to iron-reducing microcosms that were not initially degrading this compound stimulated the anaerobic degradation of (R)-mecoprop after approximately 20 days nih.gov.
Research on contaminated soil indicated that different microbial communities exhibit varying enantioselectivity; aerobic communities showed little or R-selectivity, while anaerobic denitrifying organisms showed S-selectivity at higher this compound concentrations au.dknih.gov.
Studies on the hydrolytic stability of this compound have shown it to be stable at 25°C for 31 days across pH 5-9, and also stable at 70°C for 8 days, indicating that hydrolysis is not a significant degradation pathway for the acid form wfduk.orgoekotoxzentrum.ch.
Photodegradation half-lives for this compound in river water exposed to sunlight were reported as 19.5 days, compared to 37.7 days in the dark nih.gov. In seawater, the half-life in sunlight was 14.0 days, versus 33.6 days in the dark nih.gov. Aqueous photolysis of this compound-P under artificial light showed DT50 values ranging from 3.39 to 4.65 days in simulated natural sunlight oekotoxzentrum.ch.
Ecotoxicological Impact and Risk Assessment
Toxicity to Non-Target Organisms
Marine Mollusk Shell Formation and Abnormalities
Avian Species Toxicity (LD50 values)
Studies indicate that mecoprop has low acute toxicity to birds. The acute oral LD50 (Lethal Dose 50%), the dose causing mortality in 50% of the test population, has been determined for several avian species. For mallard ducks, the LC50 (Lethal Concentration 50%) is reported as greater than 5,620 ppm, and for bobwhite quail, it is greater than 5,000 ppm. orst.edu Oral LD50 values include 740 mg/kg for Japanese quail and 700 mg/kg for bobwhite quail. orst.edu These values suggest that this compound is practically non-toxic to birds under acute exposure scenarios. orst.edu
| Species | Endpoint | Value | Source |
| Mallard Duck | LC50 (diet) | > 5,620 ppm | orst.edu |
| Bobwhite Quail | LC50 (diet) | > 5,000 ppm | orst.edu |
| Japanese Quail | LD50 (oral) | 740 mg/kg | orst.edu |
| Bobwhite Quail | LD50 (oral) | 700 mg/kg | orst.edubeyondpesticides.org |
| Quail | LD50 (oral) | c. 500 mg/kg (this compound-P) | agropages.com |
| Bobwhite Quail | LC50 (diet) | > 5600 mg/kg diet (dimethylammonium salt of this compound-P) | agropages.com |
Bee Toxicity
This compound is considered not toxic to bees. orst.edunih.gov Acute toxicity data for honeybees exposed to the dimethylammonium salt formulation of This compound-P (B95672) showed an LD50 (48 h) greater than 83 µg this compound-P/bee (> 131 µg product/bee). bund.de While acute risk to adult bees is considered low, there remains some uncertainty regarding the potential for toxicity to larval honey bees based on chronic exposure, particularly from applications to residential lawns. regulations.gov Regulatory bodies have noted the potential for exposure and risk to pollinators when applications are made to blooming broadleaf weeds in residential areas. regulations.gov
Degradation Product Toxicity
Toxicity of 4-chloro-2-methylphenol (B52076) (2-MCP)
4-chloro-2-methylphenol (also known as 4-chloro-o-cresol or PCOC) is identified as a primary initial transformation product of this compound biodegradation in various environmental compartments, including laboratory cultures, soils, and groundwater. service.gov.uk Research indicates that 2-MCP can be more toxic than the parent this compound in some aquatic organisms. For instance, in studies with the Pacific oyster (Crassostrea gigas), 2-methyl-4-chlorophenol was found to be more toxic (EC50: 10.81 mg L-1) to embryotoxicity than this compound (EC50: 42.55 mg L-1) and this compound-p (EC50: 78.85 mg L-1). nih.gov 2-MCP was also more toxic to the metamorphosis process of these larvae. nih.gov
4-chloro-2-methylphenol is classified as very toxic to aquatic life. cpachem.comapolloscientific.co.ukoecd.org Acute toxicity to fish (96h LC50) has been reported between 2.3 and 6.6 mg/l. oecd.orggeoscienceworld.org The EC50 (48h) for daphnids is between 0.29 and 1.0 mg/l, and the EC50 (96h) for algae is 8.2 mg/l, with an EC10 of 0.89 mg/l. oecd.org Despite its toxicity, studies suggest that the further transformation of 4-CMP is generally a rapid process, and accumulation of substituted phenols or other intermediates during aerobic this compound degradation has not been widely observed. service.gov.uk
| Species | Endpoint | Value (mg/L) | Source |
| Pacific oyster (larvae) | EC50 (embryo) | 10.81 | nih.gov |
| Pacific oyster (larvae) | EC50 (metamorphosis) | 7.20 | nih.gov |
| Fish | LC50 (96h) | 2.3 - 6.6 | oecd.orggeoscienceworld.org |
| Daphnids | EC50 (48h) | 0.29 - 1.0 | oecd.org |
| Algae | EC50 (96h) | 8.2 | oecd.org |
| Algae | EC10 (96h) | 0.89 | oecd.org |
Toxicity of Other Metabolites
Information on the toxicity of other this compound metabolites is less extensive. Hydroxymethyl-mecoprop-P (HMCPP) has shown lower acute toxicity compared to the parent compound in repeated dose studies and tested negative in some genotoxicity tests, although one study was considered unreliable. nih.gov Insufficient information is available to definitively conclude on the toxicity, including genotoxicity, of carboxy-mecoprop-P (CCPP) and 4-glucosyl-MPP metabolites, indicating data gaps in this area. nih.gov Degradation products like 4-chloro-2-methylphenol and CO2 are generally presumed to have equal or lesser toxicity than the parent this compound. epa.gov
Ecological Risk Assessment Frameworks
Ecological risk assessment frameworks provide a structured approach to evaluating the potential harm of substances like this compound to the environment. These frameworks typically involve hazard identification, exposure assessment, and risk characterization.
Environmental Quality Standards (EQS) Derivation
The derivation process involves compiling reliable and relevant toxicity data for various aquatic organisms, including algae, invertebrates, and fish. Assessment factors are applied to the lowest reliable toxicity values (like NOECs or EC10s for chronic effects and LC/EC50s for acute effects) to account for uncertainties when extrapolating from laboratory data to the complex natural environment. helsinki.fiwfduk.org For this compound, proposed EQS values for freshwater have been derived based on available toxicity data. For instance, a proposed long-term freshwater PNEC (Predicted No Effect Concentration), used as a basis for EQS, is 5.5 µg/l, derived by applying an assessment factor of 10 to the lowest valid long-term toxicity value for aquatic organisms. wfduk.org Short-term freshwater PNECs have also been proposed. wfduk.org These proposed values are lower than some existing EQS, highlighting the ongoing refinement of these standards based on updated data and methodologies. wfduk.org
| Receiving Medium/Exposure Scenario | Proposed PNEC (µg/l) | Existing EQS (µg/l) |
| Freshwater/long-term | 5.5 | 20 |
| Freshwater/short-term | 24 | 200 |
| Saltwater/long-term | 0.3 | 20 |
| Saltwater/short-term | 1.7 | 200 |
Note: PNEC values are used as a basis for deriving EQS. wfduk.org
Acute and Chronic Quality Criteria
Assessing the ecotoxicological impact of a chemical compound like this compound involves determining concentration thresholds below which adverse effects on ecosystems are unlikely to occur. These thresholds are often expressed as Environmental Quality Standards (EQS) or Predicted No-Effect Concentrations (PNECs), which are derived from acute and chronic toxicity data for various aquatic and terrestrial organisms. The derivation of these criteria typically involves applying assessment factors to the most sensitive toxicity endpoints to account for uncertainties in extrapolating laboratory data to the complex natural environment. oekotoxzentrum.chwfduk.orgmst.dk
Acute Toxicity
Acute toxicity studies provide information on the short-term effects of a substance on organisms, typically measured as LC50 (Lethal Concentration 50%) or EC50 (Effect Concentration 50%), representing the concentration causing a 50% mortality or effect within a short exposure period (e.g., 24 to 96 hours). For this compound and this compound-P, acute toxicity data are available for key aquatic trophic levels, including primary producers (algae and aquatic plants), crustaceans (Daphnia), and fish. oekotoxzentrum.ch
Research indicates that aquatic plants, particularly dicotyledonous species, are among the most sensitive organisms to the effects of this compound-P due to its mode of action as a synthetic auxin. oekotoxzentrum.chwfduk.org For instance, an EC50 value of 46.9 µg/L has been reported for the aquatic plant Ranunculus aquatilis exposed to this compound-P. oekotoxzentrum.ch Other studies provide acute toxicity data for algae, daphnia, and fish, often with higher EC50 or LC50 values, indicating lower sensitivity compared to aquatic plants. oekotoxzentrum.chscrol.net
Based on the lowest valid effect concentrations, this compound-P can be classified according to acute aquatic toxicity risk categories. oekotoxzentrum.ch The derivation of short-term quality criteria, such as the Maximum Allowable Concentration Environmental Quality Standard (MAC-EQS), utilizes acute toxicity data and assessment factors. oekotoxzentrum.ch
Here is a summary of some critical acute toxicity values for aquatic organisms exposed to this compound-P:
| Group | Species | Endpoint | Concentration (µg/L) | Reference |
|---|---|---|---|---|
| Primary producers | Ranunculus aquatilis | EC50 | 46.9 | Périllon et al. 2021 oekotoxzentrum.ch |
| Crustaceans | Daphnia magna | EC50 | >91,000 | Elendt-Schneider 1991 (cited in EC 1998) oekotoxzentrum.ch |
| Fish | Lepomis macrochirus | LC50 | >100,000 | Munk 1989 (cited in EC 1998) oekotoxzentrum.ch |
| Primary producers | Lemna minor | EC50 | 18,700 | Danish EPA 2004 mst.dk |
| Algae | Skeletonema costatum | EC50 (120h) | 17 | Environment Agency wfduk.org |
Chronic Toxicity
Chronic toxicity studies assess the effects of prolonged exposure to a substance, often over a significant portion of an organism's life cycle. Endpoints in chronic studies include effects on survival, reproduction, growth, and development, and results are commonly expressed as No Observed Effect Concentration (NOEC) or Effect Concentration 10% (EC10). wfduk.org
Long-term toxicity data for this compound-P are available for several aquatic organisms, including algae, crustaceans, and fish. oekotoxzentrum.chwfduk.org Algae and macrophytes are generally considered the most sensitive taxa for chronic effects, similar to acute exposures. wfduk.org For instance, a 5-day NOEC of 55 µg acid equivalents (a.e.)/L has been reported for the diatom Navicula pelliculosa, and a 5-day EC10 of 55 µg a.e./L for growth effects on the green alga Selenastrum capricornutum. wfduk.org Chronic NOEC values for Daphnia magna reproduction and Oncorhynchus mykiss survival have been reported at significantly higher concentrations. wfduk.org
Chronic quality criteria, such as the Annual Average Environmental Quality Standard (AA-EQS), are derived using chronic toxicity data and appropriate assessment factors, often applied to the lowest valid NOEC or EC10 from sensitive species. oekotoxzentrum.chwfduk.orgmst.dk
Here are some key chronic toxicity values for aquatic organisms:
| Group | Species | Endpoint | Concentration (µg a.e./L) | Reference |
|---|---|---|---|---|
| Primary producers | Navicula pelliculosa | 5-day NOEC | 55 | Hoberg 1992a wfduk.org |
| Primary producers | Selenastrum capricornutum | 5-day EC10 | 55 | Hoberg 1992b wfduk.org |
| Crustaceans | Daphnia magna | 21-day NOEC | 50,000 | Dohmen 1993b wfduk.org |
| Fish | Oncorhynchus mykiss | 28-day NOEC | 50,000 | Munk 1993 wfduk.org |
| Primary producers | Lemna minor | 7-day NOEC | 180 | Danish EPA 2004 mst.dk |
| Algae | Skeletonema costatum | Estimated 5-day NOEC | 3 | Environment Agency wfduk.org |
Note: µg a.e./L refers to micrograms of acid equivalents per liter.
Derived Environmental Quality Criteria
Based on the available toxicity data, environmental quality criteria for this compound-P in water have been proposed and established by various regulatory bodies. These criteria aim to protect aquatic ecosystems from the adverse effects of the herbicide. For example, proposed chronic quality criteria (AA-EQS) for this compound-P in freshwater have been set as low as 0.80 µg/L, while acute quality criteria (MAC-EQS) have been proposed around 4.69 µg/L. oekotoxzentrum.ch Older existing EQS values may be higher, reflecting earlier assessments or different methodologies. wfduk.orgmst.dk
Predicted No-Effect Concentrations (PNECs) are also derived to represent a concentration below which adverse effects are not expected. For freshwater, a long-term PNEC (PNECfreshwater_lt) of 5.5 µg a.e./L has been derived based on the sensitivity of algae. wfduk.org For saltwater, an estimated long-term PNEC (PNECsaltwater_lt) of 0.3 µg a.e./L has been derived, also based on algal sensitivity. wfduk.org
While the focus is primarily on aquatic environments due to this compound's potential for leaching and presence in surface and groundwater, studies also address terrestrial ecotoxicity, particularly concerning soil organisms like earthworms. researchgate.netgeorgiasouthern.eduzoologyjournals.com Herbicides, including this compound, have been shown to affect earthworms, with reported impacts on biomass and reproductive parameters in some studies, indicating a potential for adverse effects on these non-target invertebrates. researchgate.netgeorgiasouthern.eduzoologyjournals.com However, specific acute and chronic quality criteria directly applicable to terrestrial organisms like earthworms, comparable to aquatic EQS/PNECs, are less commonly presented in the reviewed literature focused on water quality standards.
The derivation of these quality criteria involves the application of assessment factors to the most sensitive toxicity data to account for uncertainties in extrapolating from laboratory tests to the field, between species, and from acute to chronic effects. oekotoxzentrum.chwfduk.orgmst.dk The specific assessment factor used depends on the amount and type of available toxicity data, following guidelines from regulatory bodies. oekotoxzentrum.chwfduk.orgmst.dkwur.nl
Advanced Analytical Methodologies for Mecoprop Detection and Quantification
Chromatographic Techniques
Chromatographic techniques play a central role in separating Mecoprop from other compounds present in a sample matrix, allowing for its specific detection and quantification.
Gas Chromatography (GC) with Mass Selective Detection (MSD) and Electron Capture Detection (ECD)
Gas Chromatography (GC) is a common technique for determining this compound levels, particularly when coupled with highly sensitive detectors such as the Electron Capture Detector (ECD) and Mass Selective Detection (MSD). GC analysis often requires the derivatization of this compound to make it more volatile. jsomt.jp GC-ECD is noted for its high selectivity and low detection limits for herbicides. hibiscuspublisher.com Studies have demonstrated the use of capillary GC with ECD and MSD for the simultaneous determination of this compound and other herbicides in soil leachates. oup.com While methylation products of this compound can be confirmed with GC-MSD, their lower sensitivity to ECD can limit detection compared to other derivatives. oup.com TCE, TFE, and PFB derivatization methods have shown high esterification rates and sensitive ECD responses for this compound. oup.com GC-MS has also been historically used for confirming results obtained from element-selective detectors in pesticide analysis. hpst.cz
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another widely used technique for this compound analysis, particularly in biological fluids and aqueous samples. jsomt.jpresearchgate.net HPLC offers a simpler sample preparation procedure compared to GC, which often requires derivatization and double extraction. jsomt.jp Methods using HPLC with UV detection have been developed for determining this compound in serum and urine, offering a detection limit of 0.1 mg/l. jsomt.jp This is lower than some previously reported HPLC methods with a detection limit of 1 mg/l. jsomt.jp HPLC can effectively separate this compound from other components in complex matrices. jsomt.jp Mixed-mode HPLC columns have also been utilized for this compound analysis, offering unique selectivity by operating in reversed-phase and anion-exclusion modes. helixchrom.comsielc.com Retention time in these methods can be controlled by adjusting the amount of acetonitrile (B52724), buffer concentration, and buffer pH. helixchrom.com
Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry (UHPLC-MS/MS)
Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) provides a sensitive and efficient method for the analysis of this compound and other acidic herbicides, particularly in complex matrices like water and food samples. researchgate.netmdpi.com This technique allows for the simultaneous quantification and confirmation of multiple analytes. mdpi.com UHPLC-MS/MS methods have been developed and validated for the determination of phenoxyacetic acid herbicides, including this compound, in groundwater, offering low limits of detection. researchgate.netnih.gov Some methods utilize a simple solid-phase extraction (SPE) protocol for water samples before UHPLC-MS/MS analysis. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for highly specific detection based on characteristic fragmentation patterns, making it a powerful tool for confirming the presence of this compound in a matrix. diva-portal.org
Chiral Chromatography for Enantiomer Separation
This compound is a chiral compound with two enantiomers, R-(+)-Mecoprop and S-(-)-Mecoprop. The R-enantiomer is primarily responsible for its herbicidal activity. chiraltech.com Chiral chromatography is essential for separating and quantifying these enantiomers to understand their individual behavior and fate in the environment and biological systems. researchgate.netscispace.com Chiral HPLC methods utilize chiral stationary phases (CSPs) to achieve the separation of this compound enantiomers. chiraltech.comhplc.eu Examples of CSPs used include those based on modified cyclodextrins or immobilized polysaccharide derivatives. chiraltech.comscispace.com Studies have demonstrated improved chiral resolution of this compound enantiomers using immobilized CSPs, which offer expanded solvent compatibility. chiraltech.comchromatographyonline.com Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been successfully applied for the stereoselective quantitation of this compound enantiomers in natural waters, achieving low quantitation limits. researchgate.netnih.gov
Sample Preparation and Derivatization Techniques
Effective sample preparation and derivatization are often necessary steps before chromatographic analysis of this compound, particularly for techniques like GC. These steps aim to isolate the analyte from the matrix, concentrate it, and/or convert it into a more volatile or detectable form.
Solid-Phase Extraction
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the analysis of this compound in various matrices, including environmental waters and biological tissues mjcce.org.mknih.govnih.govacs.orgresearchgate.nettsijournals.com. This method serves to concentrate the analyte and clean up the sample matrix before instrumental analysis.
For environmental water samples, SPE is often performed using cartridges containing polymeric sorbents, such as styrene-divinylbenzene copolymer (Bond Elut PPL cartridges), which are effective for extracting polar compounds like this compound mjcce.org.mkscispace.com. The process typically involves conditioning the cartridge, loading the water sample, washing to remove interferences, and eluting the this compound with an appropriate solvent mixture, such as acetonitrile-methanol mjcce.org.mkscispace.com. SPE can handle large sample volumes, allowing for lower limits of detection nih.govacs.org. For instance, using Bond Elut PPL cartridges, a method for determining this compound in environmental waters involved passing 500 mL of filtered water through the cartridge, followed by elution with 4 mL of acetonitrile-methanol (1:1 v/v) mjcce.org.mkscispace.com. This method achieved detection limits between 0.01 µg/L and 0.31 µg/L for various pesticides, including this compound mjcce.org.mkscispace.com. Another study using high-capacity cross-linked polystyrene-based polymer cartridges achieved average recoveries greater than 90% for this compound in Norwegian environmental water samples, with limits of determination of 0.02 µg/L for a 200 mL sample volume nih.govacs.org. Increasing the sample volume up to 2000 mL further lowered the limits of determination nih.govacs.org.
In the analysis of this compound in kidney tissue, Soxhlet extraction using diethyl ether was followed by a cleanup step utilizing anion exchange solid phase extraction cartridges nih.gov. This approach, coupled with liquid chromatography with negative-ion electrospray tandem mass spectrometry (LC-MS/MS), demonstrated mean recoveries ranging from 82% to 93% for this compound fortified at 1 and 5 mg/kg in control kidney samples, with a limit of detection estimated at 0.02 mg/kg nih.gov.
SPE has also been employed in retrospective quantification studies of this compound in groundwater samples, where it was used as a sample preparation step prior to techniques like GC-MS tsijournals.com.
Simple Precipitation of Serum Protein
Simple precipitation of serum protein is a straightforward sample preparation technique that can be applied for the determination of this compound in biological fluids like serum jsomt.jp. This method is particularly useful for removing proteins that can interfere with subsequent analytical techniques, such as High-Performance Liquid Chromatography (HPLC) jsomt.jp.
In one study, this compound in serum was determined by simple precipitation of serum protein with acetonitrile (AcCN) jsomt.jp. Homogenized serum samples were mixed with an equal volume of AcCN/methanol (2:1), and the supernatant was used for HPLC analysis jsomt.jp. This method, coupled with HPLC, demonstrated a detection limit of 0.1 mg/l for this compound in serum, with a recovery rate of 87.5% jsomt.jp. The calibration curves showed linear relationships up to 1,200 mg/l of this compound jsomt.jp.
Protein precipitation is a common step in sample preparation for various analytical techniques, including mass spectrometry, especially when dealing with complex biological matrices like serum which contain high concentrations of proteins and other components that can cause interference nih.govchromatographyonline.com. While protein precipitation is effective at removing proteins, it's important to note that some serum components might still be present in the supernatant and potentially interfere with the analysis of the target compound nih.gov. Different precipitation agents, such as methanol, acetone, and trichloroacetic acid (TCA), are commonly used, and their efficiency can vary depending on the sample matrix and the target analytes ejbiotechnology.infosigmaaldrich.commdpi.com.
Emerging Detection Technologies
Passive Samplers (e.g., Carbon-based Foam)
Passive samplers are devices deployed in the environment to accumulate contaminants over a period, providing a time-weighted average concentration chromatographyonline.com. They offer advantages such as simplicity, low cost, and the ability to capture intermittent pollution events that might be missed by grab sampling chromatographyonline.com. Various sorbent materials are used in passive samplers, including carbon-based foam researchgate.netresearchgate.net.
Carbon-based foam has been investigated as a sorbent material in passive samplers for the collection of atmospheric pesticides, including This compound-p (B95672) researchgate.netresearchgate.net. Studies comparing different passive sampler types, such as XAD®-2 resin and carbon-based foam, have shown that carbon-based foam can be effective for adsorbing a wide range of pesticides researchgate.netresearchgate.net. In one comparison, carbon-based foam permitted the detection of more molecules than XAD®-2 resin, which was more efficient for more volatile pesticides researchgate.net.
Another type of passive sampler, the Chemcatcher®, utilizing an anion-exchange disk overlaid with a membrane, has been developed and evaluated for monitoring acidic herbicides, including this compound, in surface waters nih.govchemcatcher.ie. This type of passive sampler can provide quantitative data on time-weighted average concentrations over deployment periods of at least two weeks chemcatcher.ie. Field trials comparing Chemcatcher® passive samplers with high-frequency spot sampling have shown that passive samplers can detect stochastic inputs of this compound that might not be captured by spot sampling nih.gov.
Passive sampling, particularly with sorbents like carbon-based foam or specialized disks, offers a valuable approach for monitoring this compound in environmental matrices, providing insights into its presence and temporal variations researchgate.netresearchgate.netnih.govchemcatcher.ienih.gov.
Toxicological Research and Human Health Implications Excluding Dosage/administration
Genotoxicity and Mutagenicity Studies
Genotoxicity and mutagenicity studies assess the potential of a substance to cause damage to genetic material (DNA) or induce mutations.
Sister Chromatid Exchange Induction
Sister chromatid exchange (SCE) is the interchange of genetic material between identical sister chromatids. An increase in SCE frequency can indicate DNA damage. Studies have shown that mecoprop (MCPP) caused an increase in sister chromatid exchange in Chinese hamsters after single oral doses of 470 and 3,800 mg/kg. beyondpesticides.orgorst.edunm.gov
Bacterial System Testing (e.g., Salmonella, S. colelicolor)
Bacterial mutagenicity tests, such as the Ames test using Salmonella typhimurium strains, are commonly used to screen for gene mutations. Tests of this compound on four strains of Salmonella and on S. colelicolor showed no mutagenic effects. orst.edunm.gov
Micronucleus and Chromosomal Aberration Assays
Micronucleus assays detect small nuclei that form in cells during cell division, which can contain lagging chromosomes or acentric chromosomal fragments, indicating chromosomal damage or loss. wikipedia.org Chromosomal aberration assays directly assess changes in chromosome structure or number. Chromosomal aberrations were observed in a mammalian study with this compound. beyondpesticides.org A micronucleus test with This compound-p (B95672) dimethylamine (B145610) salt (DMAS) has been reported. epa.govregulations.gov Studies using human lymphocytes in vitro have also assessed chromosomal aberrations induced by this compound-p acid. epa.gov
Carcinogenicity Assessments
Carcinogenicity assessments evaluate the potential of a substance to cause cancer.
Epidemiological Studies and Associations with Specific Cancers (e.g., soft tissue sarcoma, non-Hodgkin's lymphoma)
Data from epidemiological studies on the association between phenoxy herbicides and specific cancers:
| Cancer Type | Association with Phenoxy Herbicides (including this compound) | Notes | Sources |
| Soft Tissue Sarcoma | Association observed in some studies | Other data do not support a clear link; inconsistent results. | orst.edunm.govcarexcanada.ca |
| Non-Hodgkin's Lymphoma | Association observed in some studies | Other data do not support a clear link; inconsistent results. Canadian study showed increased risk. | orst.edunm.govcarexcanada.canationbuilder.com24d.info |
Classification of Carcinogenic Potential
The classification of this compound's carcinogenic potential has been assessed by different regulatory bodies. The International Agency for Research on Cancer (IARC) classified chlorophenoxy herbicides as a group, including this compound, as Group 2B, meaning "possibly carcinogenic to humans" in 1987, based on limited evidence of carcinogenicity in humans and insufficient evidence in experimental animals. ilo.orgcarexcanada.ca More recent studies have been noted to support the association between this compound or chlorophenoxy herbicides and non-Hodgkin lymphoma, soft-tissue sarcoma, or multiple myeloma. carexcanada.ca
The U.S. Environmental Protection Agency (EPA) evaluated this compound-p (the herbicidally active isomer) and classified it as having "Suggestive Evidence of Carcinogenicity, but Not Sufficient to Assess Human Carcinogenic Potential" by the oral route. epa.govbeyondpesticides.orgepa.gov This classification was based on the observed increase in hepatocellular adenomas and carcinomas in female mice treated with this compound-p in an 18-month feeding study. epa.govnih.gov There was no treatment-related increase in tumors in male mice. epa.gov The EPA's assessment in 2007 reaffirmed this classification. beyondpesticides.org It is noted that carcinogenicity studies were conducted to fulfill European regulatory requirements as this compound-p is registered for use on small grains in Europe, whereas such studies were not required by EPA guidelines due to the absence of food uses in the US at that time. epa.gov
Developmental and Reproductive Toxicology
Studies have investigated the potential of this compound to cause developmental and reproductive toxicity in animal models.
Teratogenic Effects in Animal Models (e.g., rats, rabbits)
This compound has demonstrated teratogenic effects in rats at moderate to high doses. Oral administration of 125 mg/kg/day of this compound acid to pregnant rats during days 6 to 15 of gestation resulted in increased intra-uterine deaths, decreased crown-rump lengths, and an increased incidence of delayed or absent bone formation in the offspring. beyondpesticides.orgorst.eduwho.int
In contrast, this compound was not found to be teratogenic in rabbits. orst.edu Studies in pregnant rabbits receiving doses up to 75 mg/kg of body weight per day on days 6–18 of gestation reported no teratogenic or fetotoxic effects in the offspring. who.int
Studies in mice have also shown developmental effects. In one study, oral doses of this compound at 300 mg/kg of body weight per day and above on days 6–15 of pregnancy were embryotoxic, and skeletal malformations were observed at doses of 400 mg/kg of body weight per day and above. who.int
Intra-uterine Deaths and Fetal Development Abnormalities
Increased intra-uterine deaths have been reported in studies of this compound exposure in pregnant rats. At a dose of 125 mg/kg/day, increased intra-uterine deaths were observed, along with decreased crown-rump lengths and abnormalities in fetal development, specifically delayed or absent ossification of the sternum. beyondpesticides.orgorst.eduwho.int
Studies in mice exposed to a commercial herbicide mixture containing this compound also showed a decrease in litter size associated with a decrease in the number of implantation sites, particularly at very low and low environmentally relevant doses. nih.gov
Effects on Fetal Organ Development (e.g., rudimentary cervical rib, ossification delays)
This compound exposure has been linked to effects on fetal organ development, particularly skeletal development. Increased incidence of delayed or absent ossification of the sternebrae has been reported in rat studies. beyondpesticides.orgwho.int Additionally, studies in rats have indicated an increased incidence of rudimentary cervical ribs. epa.govapvma.gov.auedc-eu-tour.info Delayed ossification in phalanges, hyoid, and sternebrae has also been observed in some animal studies. researchgate.net
While rudimentary cervical ribs and ossification delays are sometimes considered variations in developmental toxicity studies, the association of cervical ribs with symptoms in humans raises uncertainty about their significance. scialliconsulting.com
Impact on Fertility and Litter Size
Some studies suggest an impact of this compound on fertility and litter size in animal models. Laboratory tests using a commercial herbicide containing this compound showed reduced fertility and decreased litter size in mice who drank contaminated water compared to controls. nationbuilder.comnationbuilder.com Even the lowest dose tested in one experiment resulted in a reduced litter size. nationbuilder.com this compound's ability to reduce fertility in laboratory animals was also indicated in an earlier study in Germany. nationbuilder.com
However, other sources state that reproduction and fertility were not affected by this compound-p administration based on available studies. nih.gov No effects on fertility were identified in two rat multigeneration studies with a related compound, 2,4-DP. ca.gov
Endocrine Disrupting Potential
The potential of this compound to act as an endocrine disruptor has been considered. No specific studies evaluating the endocrine disrupting potential were provided for a re-authorization as a plant protection active substance according to one source, and it was noted that reproductive studies could not be used for this evaluation. nih.govoekotoxzentrum.ch However, no adverse effects that could be linked to an endocrine disruptor mode of action were observed in other repeated dose studies or mentioned in the open literature reviewed by EFSA in 2017, leading to the assessment that it is unlikely that this compound-P is an endocrine disruptor in mammals. nih.govoekotoxzentrum.ch
Despite this, this compound has shown anti-estrogenic activity in the yeast estrogenic screen (YES) test and anti-androgenic activity in the yeast androgenic screen (YAS) test in vitro. oekotoxzentrum.chnih.govacs.org Some scientific literature consistently reports this compound as having endocrine-disrupting properties. pan-europe.info
Data Table: Selected Developmental Effects in Rats
| Effect | Dose (mg/kg/day) | Observation | Source |
| Increased Intra-uterine Deaths | 125 | Observed | beyondpesticides.orgorst.eduwho.int |
| Decreased Crown-Rump Lengths | 125 | Observed | beyondpesticides.orgorst.eduwho.int |
| Delayed or Absent Ossification (Sternum) | 125 | Increased incidence | beyondpesticides.orgwho.int |
| Rudimentary Cervical Rib | High Dose | Increased incidence | epa.govapvma.gov.auedc-eu-tour.info |
| Delayed Ossification (Phalanges, etc.) | 1, 1.5 g/kg/day | Observed (in a study on di-n-propyl phthalate, but relevant to ossification delays) | researchgate.net |
Data Table: Carcinogenicity Classification
| Organization | Classification | Basis | Source |
| IARC | Group 2B (Possibly carcinogenic to humans) | Limited human evidence, insufficient animal evidence (for chlorophenoxy herbicides as a group) | ilo.orgcarexcanada.ca |
| US EPA | Suggestive Evidence of Carcinogenicity, but Not Sufficient to Assess Human Carcinogenic Potential | Increased hepatocellular adenomas and carcinomas in female mice | epa.govbeyondpesticides.orgepa.gov |
Anti-estrogenic and Anti-androgenic Activity
In a study evaluating the endocrine disrupting potential of several pesticides using a recombinant yeast screen, this compound was among the compounds that demonstrated anti-estrogenic and anti-androgenic activity. researchgate.netnih.govacs.org This activity was observed within a concentration range of 0.01 to 1000 µM in the yeast screen. researchgate.netnih.govacs.org Estrogenic activity was not observed for this compound in these assays. researchgate.netnih.govacs.orgresearchgate.net
Effects on Ovulation and Steroidogenesis
In addition to its anti-estrogenic and anti-androgenic properties, this compound has been shown to affect ovulation and steroidogenesis in in vitro studies using cultured Xenopus oocytes. researchgate.netnih.govacs.orgresearchgate.net These studies measured the effects of pesticides on the ovulatory response and the production of steroid hormones. researchgate.netnih.govacs.org this compound was found to inhibit ovulation in vitro, and this was accompanied by a decrease in testosterone (B1683101) production. researchgate.netnih.govacs.orgresearchgate.net The concentration range tested in the Xenopus oocyte assay was 0.00625 to 62.5 µM. researchgate.netnih.govacs.org Changes in in vitro human chorionic gonadotropin (hCG) stimulated hormone production in ovarian follicles from exposed individuals have also been observed. researchgate.netnih.govacs.orgresearchgate.net
Implications for Hormone Levels
Short-term exposure (6 days) of adult female Xenopus to low concentrations of this compound (0.1 or 1 µg/L; 0.375 or 3.75 nM) resulted in minor alterations in plasma hormone levels. researchgate.netnih.govacs.orgresearchgate.net These findings suggest that this compound can influence hormone levels, although the extent and nature of these alterations may depend on the level and duration of exposure, as well as the species studied.
Immunotoxicity and Neurological Effects
Research has also explored the potential of this compound to induce immunotoxicity and neurological effects.
Inhibition of Immune System Components (e.g., interferon, tumor necrosis factor)
Studies have indicated that this compound can inhibit the production of important components of the immune system, such as interferon and tumor necrosis factor. nationbuilder.com In laboratory tests using human white blood cells, this compound inhibited the production of interferon, an antiviral protein, and tumor necrosis factor, a protein involved in the destruction of some tumor cells and activation of white blood cells. nationbuilder.com This suggests a potential for immunosuppressive action. researchgate.net
Neurotoxic Effects (e.g., changes in functional observation battery, ataxia, motor activity)
Acute neurotoxicity screening studies have indicated that this compound-p, an active isomer of this compound, can produce changes in functional observation battery (FOB) parameters in rats. regulations.gov These changes included closed eyelids, prone body position, and hypoactivity. regulations.gov Ataxia and decreased motor activity were also observed in these studies at doses of 350 mg/kg/day and above. regulations.gov Increased landing foot splay was noted in males. regulations.gov However, subchronic neurotoxicity screening studies with this compound-p did not reveal neurotoxic effects. regulations.gov The Functional Observational Battery (FOB) is a tool used to assess neurobehavioral parameters and detect gross functional deficits. mds-usa.com
Link between Endocrine and Nervous System Disruption
Some research suggests that chemicals that disrupt the endocrine system may also disrupt the nervous system. beyondpesticides.org While the precise mechanisms linking this compound's endocrine and potential neurological effects are not fully elucidated, the endocrine and nervous systems are interconnected and can influence each other's functions. beyondpesticides.orgfrontiersin.org Endocrine disrupting chemicals can have both direct effects on neurons and the nervous system, as well as indirect effects via the regulation of hormones like thyroid hormones. beyondpesticides.org Studies have found that exposure to endocrine-disrupting chemicals can affect not only hormone receptors but also neural receptors. beyondpesticides.org
Organ System Toxicity
Studies in laboratory animals have indicated that the kidneys and liver are primary target organs for this compound toxicity. nih.gov Effects observed in subchronic and chronic studies in mice, rats, and dogs have included increased liver and kidney weights. epa.gov
Kidney Damage
Kidney damage has been observed in toxicological studies of this compound in various animal species. In a subchronic feeding study, rats administered this compound acid at doses of 9 mg/kg/day (females) and 27 mg/kg/day (males) showed kidney damage. orst.edubeyondpesticides.org Another 90-day study in Wistar rats fed diets containing this compound or this compound-p at levels of 400 ppm and above resulted in elevated relative kidney weights. who.intnih.gov The No Observed Adverse Effect Level (NOAEL) for effects on the kidney in this 90-day rat study was considered to be 50 mg/kg, equivalent to 3 mg/kg of body weight per day. who.int
In a 2-year study in rats, a statistically significant increase in absolute kidney weights was noted in males at doses of 100 and 400 mg/kg in the diet, with an increase in relative kidney weights at 400 mg/kg. who.int The relevant long-term NOAEL from this 2-year rat study, based on increased kidney weight, is 1 mg/kg body weight per day. nih.gov Chronic nephropathy has also been observed in mouse carcinogenicity studies. epa.gov Elevated urea (B33335) and creatinine (B1669602) levels, indicators of kidney function, were slightly increased in subchronic rat and mouse studies. epa.gov
Case histories of acute poisoning involving weedkiller solutions containing this compound have described renal failure as a potential outcome. who.intorst.eduepa.gov
Data on Kidney Effects in Animal Studies:
| Species | Study Duration | Dose (approx. mg/kg/day or ppm) | Observed Kidney Effect(s) | NOAEL (mg/kg bw/day) | Source |
| Rat | 90 days | 9 (females), 27 (males) | Kidney damage | 3 | orst.edubeyondpesticides.org |
| Rat | 90 days | ≥ 400 ppm | Elevated relative kidney weights | 3 | who.intnih.gov |
| Rat | 2 years | 100, 400 mg/kg diet | Increased absolute kidney weights (males) | 1 | nih.govwho.int |
| Rat | 2 years | 400 mg/kg diet | Increased relative kidney weights (males) | 1 | nih.govwho.int |
| Mouse | Chronic | Not specified | Increased incidence of chronic nephropathy | Not specified | epa.gov |
| Rat, Mouse | Subchronic | Not specified | Slightly elevated urea and creatinine | Not specified | epa.gov |
| Dog | 13 weeks | 64 mg/kg bw/day | Increased relative kidney weights, increased blood urea levels | Not specified | who.int |
Liver Effects (e.g., elevated liver enzymes, hepatocellular adenomas)
This compound exposure has been associated with effects on the liver in animal models. Increased absolute and relative liver weights have been observed in subchronic and chronic studies in mice, rats, and dogs. epa.govwho.int
Elevated liver enzymes have been reported in subchronic studies. In mice and rats, this compound-p administered at 2500 ppm resulted in elevated liver enzymes. epa.gov
Hepatocellular adenomas and carcinomas were increased in female mice in a carcinogenicity study with this compound-p. epa.gov Another closely related pesticide, Cloprop, has also been shown to induce liver tumors in mice. epa.gov While there was a slight increase in hepatocellular carcinoma in female mice, this was considered equivocal and of limited relevance for humans, and not sufficient for classification regarding carcinogenicity. nih.gov The incidence for hepatocellular adenomas in females at 800 ppm in one study was within the historical control range for the testing facility (0-10%), while the incidence for hepatocellular carcinomas at 250 ppm and 800 ppm exceeded the historical control range (0-6%). epa.gov
Using transcriptomic approaches, a significant effect of an herbicide mixture including this compound has been demonstrated on the liver in the European flounder P. flesus when exposed for 62 days, affecting methionine level, lipid transport and metabolism, immunity, and the respiratory chain. scrol.net
Data on Liver Effects in Animal Studies:
| Species | Study Duration | Dose (approx. ppm or mg/kg bw/day) | Observed Liver Effect(s) | Source |
| Mouse, Rat, Dog | Subchronic and Chronic | Not specified | Increased absolute and relative liver weights | epa.gov |
| Rat | 90 days | 400 mg/kg diet (females), 2500 mg/kg diet (males) | Increased relative liver weight | who.int |
| Mouse, Rat | Subchronic | 2500 ppm | Elevated liver enzymes | epa.gov |
| Mouse | Carcinogenicity | Not specified | Increased hepatocellular adenomas and carcinomas (females) | epa.gov |
| Dog | 13 weeks | 64 mg/kg bw/day | Increased relative liver weights | who.int |
Remediation and Attenuation Strategies
Bioremediation Approaches
Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform contaminants. For mecoprop, this often involves microbial communities capable of breaking down the phenoxyalkanoic acid structure. asm.orgoup.com
Bioaugmentation and Biostimulation
Bioaugmentation involves introducing specific microorganisms with known this compound-degrading capabilities to a contaminated site to enhance the degradation rate. europa.euoup.com Research has shown that applying bacterial strains, such as Sphingomonas herbicidovorans MH, can lead to significantly faster rates of this compound degradation in soil compared to natural attenuation alone. asm.orgadmin.ch Sphingomonas herbicidovorans MH has demonstrated the ability to completely degrade both enantiomers of this compound, although often in an enantioselective manner. asm.org
Biostimulation, on the other hand, involves modifying the environmental conditions, such as adding nutrients or electron donors, to stimulate the activity and growth of indigenous microbial populations capable of degrading this compound. researchgate.netmedcraveonline.com Studies have investigated the effectiveness of biostimulation for enhancing this compound degradation in contaminated subsoils and aquifers. researchgate.netacs.orgau.dk For instance, amendment with nitrate (B79036) has been shown to enhance the degradation of high concentrations of this compound in soil samples from contaminated sites. researchgate.netau.dk While glucose amendment did not enhance this compound degradation in one study, biostimulation with ammonium (B1175870) acetate (B1210297) has been shown to increase the removal of phenoxy acids, including this compound, in sand biofilters treating landfill leachate. researchgate.netmdpi.comdntb.gov.ua The effectiveness of biostimulation can be influenced by factors such as pH, moisture content, and temperature. medcraveonline.com
Research findings on biostimulation for this compound degradation include:
| Amendment Type | Environment | Observed Effect on this compound Degradation | Reference |
| Nitrate | Contaminated soil | Enhanced degradation at high concentrations | researchgate.netau.dk |
| Glucose | Contaminated soil | No enhancement observed | researchgate.netau.dk |
| Ammonium acetate | Sand biofilter | Increased removal | mdpi.comdntb.gov.ua |
| Oxygen | Aquifer sediment | Stimulation of aerobic degradation | dntb.gov.ua |
Biofilters for Wastewater Treatment
Biofilters utilize a solid medium colonized by microorganisms to treat contaminated water. They have been explored for the removal of this compound from wastewater and landfill leachate. researchgate.netmdpi.comresearchgate.net Studies using sand, stonewool, and peat-amended sand biofilters have shown varying degrees of this compound removal. researchgate.netmdpi.comdntb.gov.ua Stimulation of the microbial community in a sand biofilter with ammonium acetate resulted in increased removal of phenoxy acids, including this compound. mdpi.comdntb.gov.ua Removal rates in the stimulated sand biofilter ranged from 60–100% after a starting period, although final concentrations sometimes slightly exceeded drinking water limits. mdpi.comdntb.gov.ua
Biofilters, particularly rapid sand filters used in drinking water treatment, have also demonstrated the ability to remove this compound. researchgate.net At a groundwater-based waterworks, this compound was removed to below the detection limit in secondary rapid sand filters with a sufficient empty bed contact time (EBCT). researchgate.net
Natural Attenuation Processes in Subsurface Environments
Biodegradation rates of this compound in the subsurface can vary significantly depending on factors such as the presence of acclimated microbial communities, redox conditions, and depth. service.gov.ukresearchgate.netacs.org Aerobic conditions in shallow soils generally favor this compound degradation, with reported half-lives typically less than 25 days. geoscienceworld.org However, degradation rates tend to decrease significantly with increasing depth. service.gov.uk In anaerobic environments, such as those found in landfill leachate plumes, this compound can be significantly more persistent. lyellcollection.orgresearchgate.netgeoscienceworld.org
Studies have shown that in aquifers with a history of exposure to phenoxy acid herbicides like this compound, acclimated microbial communities with enhanced degradation capabilities may be present. acs.org This acclimation can lead to the mineralization of this compound, with a significant portion recovered as 14CO2 in laboratory experiments. acs.org The degradation often follows Monod kinetics in these acclimated systems. acs.org
However, the scientific literature on this compound biodegradation in the deeper subsurface, particularly in aerobic aquifers, is limited, and there is considerable variability in reported degradation rates. researchgate.netservice.gov.ukgeoscienceworld.org
Advanced Treatment Technologies (e.g., Membrane Bioreactors)
Advanced treatment technologies are employed when conventional methods are insufficient to remove recalcitrant micropollutants like this compound. Membrane Bioreactors (MBRs) are one such technology that combines biological degradation with membrane filtration. researchgate.netmdpi.comebi.ac.uk
MBRs have shown promise for the removal of this compound from wastewater. researchgate.netmdpi.comebi.ac.uk Studies comparing MBRs with activated sludge processes have indicated that MBRs can achieve significantly better depletion of certain poorly persistent polar contaminants, including this compound. mdpi.com MBR technology has been demonstrated as an efficient method for treating wastewater containing herbicides like this compound. researchgate.netebi.ac.uk
The performance of anaerobic MBRs in treating synthetic wastewater containing this compound has also been investigated. ebi.ac.uknih.gov While soluble chemical oxygen demand (COD) removal remained high at this compound concentrations up to 200 mg/L, higher concentrations led to a slight decrease in COD removal efficiency. ebi.ac.uknih.gov Increases in this compound specific utilization rates were observed with increasing this compound concentrations in the tested range. nih.gov
Other advanced oxidation processes (AOPs), such as UV/hydrogen peroxide, Fenton, Photo-Fenton, and photocatalysis (e.g., using TiO2), have also been explored for this compound degradation in water. taylorandfrancis.comut.ac.ir These processes can effectively degrade this compound, particularly in surface water, and have shown the potential to reduce concentrations below regulatory limits. ut.ac.ir
Regulatory Science and Policy Implications
Risk Assessment and Re-authorization Processes
The regulatory status of mecoprop and its herbicidally active enantiomer, This compound-P (B95672), is subject to periodic review and risk assessment processes to ensure their continued use is acceptable. In the European Union, this compound-P is listed as a plant protection active substance and is registered under REACH oekotoxzentrum.ch. The re-authorization process involves a comprehensive evaluation of available data on the substance's properties, fate in the environment, and potential risks to human health and ecosystems. For instance, the European Food Safety Authority (EFSA) has conducted reviews of the Maximum Residue Levels (MRLs) for this compound and this compound-P in accordance with Regulation (EC) No 396/2005 europa.eu. These reviews consider data from evaluations conducted under previous directives and information submitted by Member States europa.eu.
Similarly, in Canada, Health Canada's Pest Management Regulatory Agency (PMRA) evaluates applications for the registration and re-registration of products containing this compound-P. This includes assessing the value of the product and the associated human health and environmental risks canada.cacanada.ca. The evaluation process determines if residues in food commodities are acceptable when the pesticide is used according to label directions, leading to the proposal of MRLs canada.cacanada.ca. The United States Environmental Protection Agency (EPA) also conducts registration reviews for this compound-p, which involve evaluating human health and ecological risks regulations.govregulations.gov.
Risk assessments consider the potential for this compound to reach groundwater and surface water. This compound is considered relatively mobile and is a substance of concern in groundwater due to its detection in landfill leachate and groundwater at contaminated sites service.gov.uk. While not expected to persist in surface waters, the Environment Agency in the UK has identified this compound as a potential groundwater contaminant requiring the development of specific Predicted No-Effect Concentrations (PNECs) wfduk.org.
Data Gaps in Current Research
Despite extensive research, regulatory reviews of this compound and this compound-P have identified areas where further data are needed. For example, EFSA's review of MRLs noted that some information required by the regulatory framework was missing, leading to the consumer risk assessment being considered indicative only and some MRL proposals requiring further consideration by risk managers europa.eu.
The suitability of standard methods for determining acidity constant (pKa), distribution, and sorption for ionisable compounds like this compound has also been questioned in regulatory contexts oekotoxzentrum.ch. Surface activity of this compound-P has been cited as another potential limitation to the reliability of log Kow / log Pow values oekotoxzentrum.ch. Furthermore, there is a lack of information on the toxicity of this compound to sediment-dwelling organisms, preventing the derivation of PNECsediment values wfduk.org.
Implications for Environmental Monitoring and Water Quality Standards
The persistence and mobility of this compound have significant implications for environmental monitoring and the establishment of water quality standards. This compound is recognized as a potential groundwater contaminant and is often included in monitoring programs service.gov.ukherts.ac.uk. Its detection in groundwater, including from landfill sites and areas with historical pesticide application, underscores the need for continued monitoring efforts service.gov.uk.
Water quality standards for this compound have been established in various regions. In the UK, a statutory standard for surface water quality is set at 20 µg/l for freshwater, transitional, and coastal waters herts.ac.uk. In the EU, the Water Framework Directive (WFD) sets environmental quality standards for pesticides in surface water, while the Groundwater Directive sets a precautionary quality standard of 0.1 µg/L for pesticides in groundwater europa.eu. This groundwater standard is not health-based but a general precautionary limit value europa.eu.
Monitoring data from Europe indicate that pesticides, including potentially this compound although not explicitly listed as a primary cause of exceedance in the provided snippets, are detected above effect or quality thresholds in both surface water and groundwater monitoring sites europa.eu. This highlights the ongoing challenge of pesticide contamination in water bodies and the importance of robust monitoring programs to assess compliance with established standards and identify areas of concern europa.eu. The absence of regulated quality standards for non-relevant metabolites can also lead to an underestimation of the actual risk of pesticides in surface waters europa.eu. The need to harmonise limit values, including nationally set river basin-specific pollutant EQS values, has been identified europa.eu.
Interactive Data Table: Selected Water Quality Standards for this compound
| Region/Body | Water Body Type | Standard (µg/L) | Basis/Directive | Citation |
| UK Environment Agency | Surface Water (Freshwater, Transitional, Coastal) | 20 | Statutory Standard | herts.ac.uk |
| EU Groundwater Directive | Groundwater | 0.1 | Precautionary Quality Standard | europa.eu |
| UK Environment Agency | Groundwater | PNEC development needed | Potential substance of concern in groundwater | wfduk.org |
Interactive Data Table: this compound Detection in UK Landfill Leachate
| Source Type | Number of Sites | Detection Frequency | Concentration Range (µg/l) | Mean Concentration (µg/l) | Median Concentration (µg/l) | Citation |
| UK Landfill Sites (MSW and mixed MSW/hazardous wastes) | >50 | 98% | Up to 140 | 21.8 | 11 | service.gov.uk |
Q & A
Q. What experimental approaches are recommended to analyze the stereoisomeric influence on Mecoprop’s herbicidal activity?
this compound exists as (R)-(+)- and (S)-(−)-enantiomers, with the former exhibiting herbicidal activity. To study stereoisomeric effects, researchers should:
- Conduct bioassays comparing weed growth inhibition rates between pure (R)-isomer and racemic mixtures under controlled conditions (e.g., greenhouse trials with standardized plant species like clover or ground ivy) .
- Use chiral chromatography (e.g., HPLC with chiral columns) to isolate enantiomers and quantify their degradation rates in soil matrices .
Q. How do environmental factors such as pH and organic matter content affect this compound’s adsorption in soil?
- Perform batch equilibrium experiments using soils with varying organic carbon content (0.5–5%) and pH levels (4–8). Measure adsorption coefficients (Kd) via UV-Vis spectroscopy or LC-MS to assess mobility risks .
- Correlate results with soil texture analysis (e.g., clay vs. sandy soils) to model leaching potential .
Q. What standardized methodologies are used to detect this compound residues in water systems?
- Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a detection limit of ≤0.1 µg/L for surface and groundwater samples .
- Validate results using solid-phase extraction (SPE) to concentrate trace residues and minimize matrix interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?
- Conduct longitudinal field studies comparing degradation rates across diverse ecosystems (e.g., agricultural vs. urban soils) using isotopically labeled this compound (e.g., ¹⁴C-tracers) to track mineralization pathways .
- Apply meta-analysis to reconcile discrepancies in half-life values (e.g., 5–30 days) by controlling for variables like microbial activity and climatic conditions .
Q. What mechanistic insights explain this compound’s endocrine-disrupting effects in non-target organisms?
- Use transcriptomic profiling (RNA-seq) in model organisms (e.g., Daphnia magna) to identify gene expression changes in steroidogenesis pathways after subchronic exposure .
- Pair with in vitro receptor-binding assays to test this compound’s affinity for estrogen or androgen receptors .
Q. How can computational models improve risk assessment of this compound in groundwater?
- Develop physiologically based pharmacokinetic (PBPK) models integrating solubility (900 mg/L at 20°C), soil adsorption data, and regional hydrological patterns to predict contamination thresholds .
- Validate models against field data from OSPAR monitoring sites, which have detected this compound at up to 2.1 µg/L in abstraction points .
Q. What experimental designs are optimal for assessing synergistic effects of this compound with co-formulated herbicides (e.g., 2,4-D)?
- Design factorial experiments testing binary mixtures across multiple weed species. Use isobolographic analysis to quantify synergistic, additive, or antagonistic interactions .
- Measure oxidative stress biomarkers (e.g., glutathione peroxidase activity) in non-target plants to evaluate ecotoxicological impacts .
Methodological Guidelines
- For Data Collection : Use Google Forms or Qualtrics to design structured questionnaires for field surveys on this compound application practices, ensuring Likert-scale questions for quantitative analysis .
- For Literature Reviews : Follow PRISMA guidelines to systematically synthesize evidence on this compound’s toxicity, prioritizing peer-reviewed studies with robust methodologies (e.g., randomized controlled trials for health impacts) .
- For Ethical Compliance : Obtain permits for environmental sampling and adhere to OECD guidelines for ecotoxicity testing to ensure reproducibility and regulatory acceptance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
